![molecular formula C14H12O3S B1334746 2-(4-Methoxyphenyl)sulfanylbenzoic acid CAS No. 19862-91-0](/img/structure/B1334746.png)
2-(4-Methoxyphenyl)sulfanylbenzoic acid
Overview
Description
2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfanyl group (-S-).
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylthiol with 2-bromobenzoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the benzoic acid derivative . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
2-(4-Methoxyphenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
2-(4-Methoxyphenyl)sulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)sulfanylbenzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the sulfanyl group, which affects its reactivity and biological activity.
2-(4-Methylphenyl)sulfanylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and applications.
2-(4-Hydroxyphenyl)sulfanylbenzoic acid: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both methoxy and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Overview
2-(4-Methoxyphenyl)sulfanylbenzoic acid (CAS No. 19862-91-0) is a benzoic acid derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its unique structure, characterized by a methoxy group and a sulfanyl linkage, suggests diverse mechanisms of action that warrant detailed investigation.
- Molecular Formula : C14H12O3S
- Molecular Weight : 260.31 g/mol
- Structure : The compound features a methoxy group (-OCH3) and a sulfanyl group (-S-) connected to a benzoic acid moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 18 | 40 µg/mL |
Candida albicans | 12 | 60 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated using in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- IC50 Values :
- TNF-α: 25 µM
- IL-6: 30 µM
This indicates that this compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The methoxy and sulfanyl groups enhance its binding affinity to proteins involved in microbial resistance and inflammatory pathways.
-
Antimicrobial Mechanism :
- Disruption of bacterial cell membrane integrity.
- Inhibition of enzyme systems critical for bacterial survival.
-
Anti-inflammatory Mechanism :
- Modulation of signaling pathways associated with inflammation.
- Inhibition of nuclear factor kappa B (NF-κB) activation.
Study on Antimicrobial Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The findings demonstrated that this compound exhibited superior activity against gram-positive bacteria compared to other tested derivatives, highlighting its potential as a lead compound for antibiotic development .
Anti-inflammatory Research
In another study focusing on anti-inflammatory agents, researchers investigated the effects of several benzoic acid derivatives on cytokine production in human cell lines. The results indicated that this compound significantly reduced TNF-α levels, suggesting its potential therapeutic application in treating chronic inflammatory conditions .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGBLVFSQQYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385000 | |
Record name | 2-(4-methoxyphenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19862-91-0 | |
Record name | 2-(4-methoxyphenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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